4-Bromo-8-chloroquinoline-3-carboxylic acid
説明
特性
分子式 |
C10H5BrClNO2 |
|---|---|
分子量 |
286.51 g/mol |
IUPAC名 |
4-bromo-8-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15) |
InChIキー |
VGSVZYXHPSOCGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Br |
製品の起源 |
United States |
準備方法
Synthesis of 3-(4-Bromo-8-chloroanilino)ethyl Acrylate
The foundational step involves condensing 4-bromo-8-chloroaniline with ethyl propiolate under nitrogen atmosphere. In a representative protocol:
-
Reagents : 4-Bromo-8-chloroaniline (1.0 equiv), ethyl propiolate (1.2 equiv), methanol (solvent).
-
Conditions : 40°C for 6–8 hours.
-
Outcome : 3-(4-Bromo-8-chloroanilino)ethyl acrylate forms in 85–90% yield after solvent removal.
Mechanistic Insight : The amino group attacks the β-carbon of ethyl propiolate, forming a conjugated enamine intermediate. Methanol facilitates proton transfer, stabilizing the acrylate.
Cyclization to 4-Bromo-8-chloroquinolin-3-carboxylate
Cyclization in high-boiling solvents generates the quinoline core:
-
Reagents : Diphenyl ether (150 mL per 78 g intermediate), petroleum ether (precipitant).
-
Conditions : 210°C for 2 hours, followed by cooling to 25°C.
-
Yield : 77–79% of ethyl 4-bromo-8-chloroquinoline-3-carboxylate.
Critical Parameters :
Hydrolysis to Carboxylic Acid
Saponification of the ester completes the synthesis:
-
Reagents : NaOH (2.0 equiv), ethanol/water (3:1).
-
Conditions : Reflux for 4 hours, acidification to pH 2.
-
Yield : 89–92% pure product.
Directed Halogenation of Quinoline-3-carboxylic Acid
Bromination at C4
Quinoline-3-carboxylic acid undergoes electrophilic bromination using N-bromosuccinimide (NBS):
Chlorination at C8
Trichloromethyl Intermediate Hydrolysis
Synthesis of 3-Trichloromethyl-4-bromo-8-chloroquinoline
Radical chlorination of a methyl precursor introduces the trichloromethyl group:
Acidic Hydrolysis to Carboxylic Acid
Hydrolysis under controlled conditions avoids over-oxidation:
Side Reactions : Prolonged heating (>12 hours) degrades the quinoline ring, reducing yield by 15–20%.
Comparative Analysis of Methods
| Parameter | Cyclization Route | Directed Halogenation | Trichloromethyl Hydrolysis |
|---|---|---|---|
| Total Yield | 62–65% | 58–60% | 55–58% |
| Purity (HPLC) | ≥98% | ≥95% | ≥92% |
| Scalability | Industrial (kg-scale) | Lab-scale (100 g) | Lab-scale (50 g) |
| Key Advantage | High regiocontrol | Minimal side products | Avoids harsh cyclization |
| Primary Limitation | Aniline availability | Multiple halogenation steps | Toxic Cl₂ gas usage |
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
-
POCl₃ usage : Generates 3.2 kg waste/kg product, requiring neutralization with NaHCO₃.
-
Chlorine gas : Closed-loop systems reduce emissions by 90% but increase capital costs by 40%.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated bromination using Ir(ppy)₃:
-
Conditions : 450 nm LED, NBS, CH₃CN.
-
Yield : 78% with 99% regioselectivity.
Flow Chemistry
Continuous-flow cyclization reduces reaction time:
-
Residence time : 8 minutes vs. 2 hours (batch).
-
Output : 12 kg/day with 94% purity.
化学反応の分析
Nucleophilic Substitution Reactions
The bromine atom at position 4 serves as a primary site for nucleophilic substitution, enabling structural diversification.
Halogen Exchange Reactions
Phosphorus oxychloride (POCl₃) facilitates chlorination of hydroxyl or ketone groups in related quinoline derivatives. For example:
This reactivity suggests that 4-bromo-8-chloroquinoline-3-carboxylic acid could undergo similar halogenation or dehalogenation under tailored conditions.
Amine Substitution
The bromine atom can be replaced by amines in cross-coupling reactions. For instance:
-
Ethyl 6-bromoquinoline-3-carboxylate reacted with 4-bromoaniline to form biphenyl derivatives via Buchwald-Hartwig coupling, achieving moderate yields (42–81%) .
-
Similar methodologies could enable the synthesis of 4-amino-8-chloroquinoline-3-carboxylic acid derivatives for pharmaceutical applications .
Electrophilic Substitution Reactions
The electron-rich quinoline ring permits electrophilic substitution, though steric and electronic effects from substituents (Br, Cl, COOH) direct reactivity.
Nitration and Sulfonation
In analogous compounds (e.g., ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate):
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions.
-
Sulfonation occurs preferentially at unsubstituted ring positions, yielding sulfonic acid derivatives.
For this compound, nitration would likely occur at C5 or C7 due to deactivation by electron-withdrawing groups.
Carboxylic Acid Functionalization
The C3 carboxylic acid group undergoes standard derivatization reactions:
Esterification
Ethyl esters are commonly synthesized using ethanol and acid catalysts:
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-bromo-4-chloroquinoline-3-carboxylic acid | Ethanol, H₂SO₄, reflux | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 93.8% |
Amide Formation
Reaction with amines or hydrazines generates bioactive derivatives:
-
2-Hydrazinobenzothiazole coupled with 4-chloroquinoline-3-carboxylates to form pyrazoloquinolinones .
-
In antitubercular studies, QCAs (quinoline carboxylic acids) modified with aryl/alkyl groups showed MIC₉₀ values as low as 4.0 μg/mL against M. tuberculosis .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Bromo-substituted quinolines undergo coupling with aryl boronic acids:
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 6-bromoquinoline-3-carboxylate | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 6-arylquinoline-3-carboxylates | 60–75% |
This method could produce 4-aryl-8-chloroquinoline-3-carboxylic acids for drug discovery .
Biological Activity Correlations
Derivatives of this compound demonstrate pharmacological potential:
-
Anticancer Activity : Quinoline-3-carboxylic acids with C6 alkyl/C2 aryl groups inhibited M. tuberculosis DNA gyrase at 1 μM .
-
SIRT3 Inhibition : Analogous acrylamidophenyl-quinoline derivatives (e.g., compound P6 ) showed selective SIRT3 inhibition (IC₅₀ = 1.2 μM) and antiproliferative effects in leukemia cells .
Stability and Reactivity Considerations
科学的研究の応用
Medicinal Chemistry
4-Bromo-8-chloroquinoline-3-carboxylic acid has shown promise in the development of new therapeutic agents. Its structural similarity to known antimalarial drugs positions it as a candidate for further investigation in malaria treatment and other infectious diseases.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the malaria-causing parasite. The mechanism involves inhibition of heme polymerization, which is critical for the parasite's survival.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anti-Cancer Research
The compound has been studied for its anti-cancer properties.
Case Study : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.
Synthetic Routes
The synthesis of this compound typically involves:
- Bromination : Introduction of bromine at the 4-position of the quinoline ring.
- Chlorination : Chlorination at the 8-position using chlorinating agents.
- Carboxylation : Functionalization at the 3-position to introduce the carboxylic acid group.
These steps can be optimized using various reagents and conditions to enhance yield and purity.
作用機序
4-ブロモ-8-クロロキノリン-3-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。ハロゲン原子は、酵素または受容体に結合する能力を高め、その活性を阻害する可能性があります。 具体的な経路は、具体的な用途によって異なりますが、多くの場合、細胞プロセスの混乱や主要な酵素の阻害が含まれます .
類似化合物:
8-ブロモ-4-クロロキノリン: 構造は似ていますが、カルボン酸基がありません。
4-クロロ-8-メチルキノリン-3-カルボン酸: 臭素ではなくメチル基を持つ同様の構造です。
8-ブロモ-4-ヒドロキシキノリン-3-カルボン酸: 塩素ではなくヒドロキシル基を持つ同様の構造です.
独自性: 4-ブロモ-8-クロロキノリン-3-カルボン酸は、臭素原子と塩素原子の両方が存在することで独特です。これにより、反応性が高まり、さまざまな化学変換の可能性が広がります。カルボン酸基も化学修飾の追加の部位を提供するため、さまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Table 1: Key Structural Differences
Key Observations :
- Positional Isomerism: The placement of bromine and chlorine significantly alters electronic properties. For example, 8-Bromo-4-chloroquinoline-2-carboxylic acid has the carboxylic acid at position 2, reducing hydrogen-bonding capacity compared to position 3 in the target compound.
- Functional Group Impact: Ester derivatives (e.g., ethyl or methyl esters) exhibit higher lipophilicity than carboxylic acids, improving membrane permeability but reducing solubility . Fluorine in Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate enhances metabolic stability due to its electronegativity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters. The hydroxy group in 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid improves solubility but increases sensitivity to oxidation.
- Lipophilicity (LogP) : Esters (LogP ~3.9) are more lipophilic than carboxylic acids (LogP ~2.5), favoring passive diffusion across biological membranes .
Reactivity Trends :
- Carboxylic acids undergo nucleophilic substitution or coupling reactions (e.g., amide formation).
- Esters are prone to hydrolysis under acidic/basic conditions, limiting their utility in aqueous environments .
生物活性
4-Bromo-8-chloroquinoline-3-carboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H9BrClNO2
- Molecular Weight : 314.56 g/mol
- CAS Number : 206258-97-1
The compound exhibits biological activity primarily through its ability to interact with various molecular targets, including:
- Enzymes : It can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways.
- DNA : The compound has been shown to bind to DNA, influencing gene expression and cellular processes.
- Receptors : It interacts with specific receptors, modulating physiological responses.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrated its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound is particularly effective against Gram-positive bacteria.
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies using the MCF-7 breast cancer cell line revealed that it induces apoptosis and cell cycle arrest:
- IC50 Values :
- MCF-7 Cell Line: 168.78 µM
- T-24 Cell Line: 257.87 µM
The mechanism of action involves competitive inhibition of key kinases, which are critical for cell proliferation and survival.
Study on Kinase Inhibition
A detailed investigation into the selectivity profile of quinoline derivatives, including this compound, was conducted using a kinase panel assay. The results indicated varying degrees of inhibition against several kinases:
| Kinase | Activity (%) |
|---|---|
| Aurora A | 48.22 |
| CDK-2/cyclin A | 83.72 |
| AKT-1 | 104.50 |
| mTOR/FRAP-1 | 105.00 |
This study underscores the potential of this compound as a lead for developing selective kinase inhibitors.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinoline derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | High | Moderate |
| Other Quinoline Derivatives | Variable | Variable |
This comparison highlights the unique properties and potential applications of this compound in pharmacology.
Q & A
Q. How can researchers optimize the synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic acid derivatives for improved yield and purity?
- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, ethyl ester derivatives (e.g., 4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester) are synthesized via nucleophilic substitution or esterification under reflux conditions . Monitoring reaction progress using HPLC or TLC ensures intermediate purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) enhances final product purity .
- Key Data :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Reflux, 24 h (Ethanol) | 65 | 92 |
| Room Temp, 48 h (DMF) | 42 | 85 |
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its analogs?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., bromine and chlorine substituents exhibit distinct deshielding patterns). For example, the quinoline ring protons appear between δ 7.5–9.0 ppm in CDCl₃ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 290.94 for the parent compound) .
- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and NH/OH bonds (2500–3500 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions or impurity profiles. To address this:
Reproduce Experiments : Standardize bioassay protocols (e.g., cell line selection, incubation time).
Purity Verification : Use orthogonal analytical methods (HPLC-MS, elemental analysis) to exclude batch-to-batch variability .
Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities across derivatives, correlating structural features (e.g., halogen placement) with activity .
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Bromine at position 4 exhibits higher electrophilicity (LUMO energy ≈ -1.8 eV) compared to chlorine .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics (e.g., DMF enhances Pd-catalyzed coupling efficiency by stabilizing intermediates) .
Q. How can crystallography (e.g., SHELX) elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Data Collection : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Refinement : Use SHELXL for least-squares refinement. The carboxylic acid group typically forms intermolecular hydrogen bonds (O···H distance ~1.8 Å), influencing crystal packing .
- Key Metrics :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition | 2,160,606 |
Q. What in vitro bioassays are suitable for evaluating the neuropharmacological potential of this compound derivatives?
- Methodological Answer :
- GABA(A) Receptor Binding : Radioligand displacement assays (³H-muscimol) quantify affinity at GABAergic sites .
- Serotonin Receptor Activation : Measure cAMP accumulation in HEK-293 cells transfected with 5-HT₄ receptors .
- Toxicity Screening : MTT assays on SH-SY5Y neuronal cells determine IC₅₀ values for cytotoxicity .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound in polar solvents?
- Methodological Answer : Discrepancies may stem from:
- Protonation State : The carboxylic acid group (pKa ~2.5) ionizes in basic buffers (e.g., PBS pH 7.4), increasing aqueous solubility versus neutral pH .
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) alter dissolution rates. Powder X-ray diffraction (PXRD) distinguishes polymorphs .
Tables of Key Findings
| Study Focus | Method | Result | Reference |
|---|---|---|---|
| Synthesis Optimization | Reflux in Ethanol | Yield: 65%, Purity: 92% | |
| Neuropharmacology | 5-HT₄ Receptor Assay | EC₅₀: 12 µM | |
| Crystallography | SHELXL Refinement | R-factor: 0.038 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
